

natural source of 4-chlorocinnamic acid Cassia garrettiana

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Chlorocinnamic acid

CAS No.: 940-62-5

Cat. No.: S600200

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Biological Activities and Research Applications

4-Chlorocinnamic acid shows promising biological activities in scientific studies, primarily as an enzyme inhibitor and antimicrobial agent. The quantitative data from these studies are summarized in the table below.

Biological Activity	Experimental Model/Context	Key Findings (Quantitative Data)
Urease Inhibition	In vitro enzymatic assay [1]	IC ₅₀ = 1.10 μM (Potent inhibitory activity) [1]
Tyrosinase Inhibition	In vitro enzymatic assay [2]	Shows an inhibitory effect (specific values not provided) [2]
Antifungal Activity	Against <i>Colletotrichum gloeosporioides</i> [2]	Suppresses fungal growth (specific values not provided) [2]
Antimicrobial Potential	Derived esters against <i>Staphylococcus aureus</i> [3]	Methyl 4-chlorocinnamate showed activity at the highest tested concentration [3]

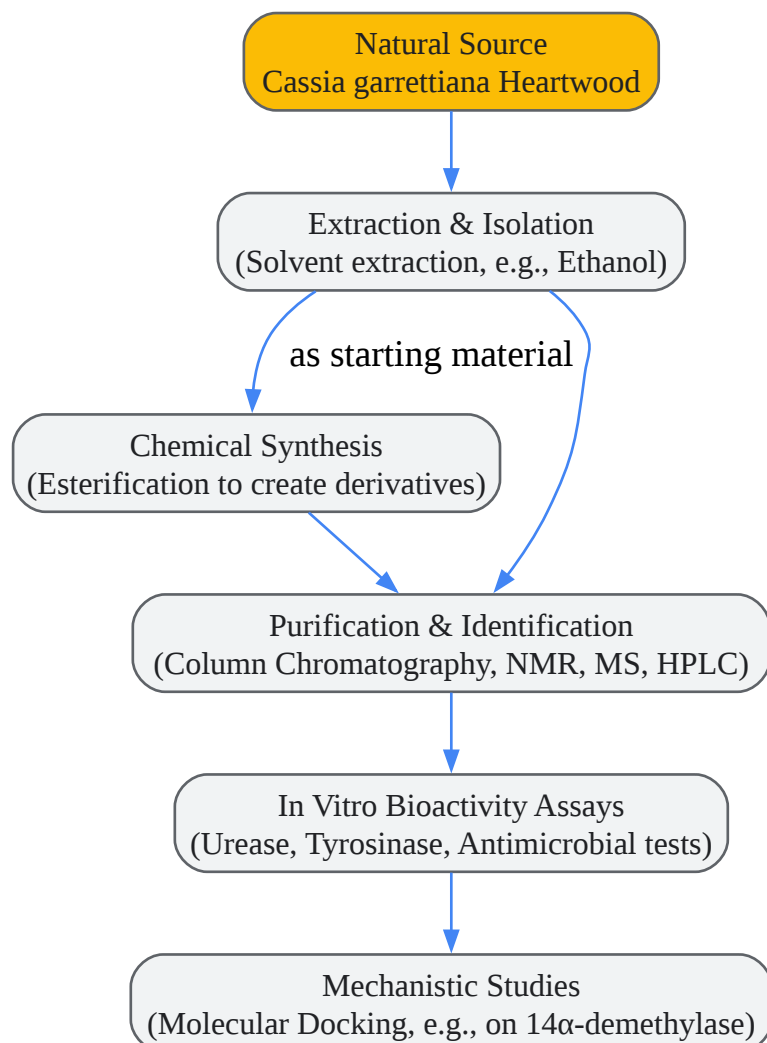
Research into its derivatives is particularly active in the antimicrobial field. A 2019 study synthesized twelve ester derivatives of **4-Chlorocinnamic acid**, with some showing significant antifungal activity against

various *Candida* species [3]. The most potent compounds were **methoxyethyl 4-chlorocinnamate** and **perillyl 4-chlorocinnamate** with MIC values of **0.13 and 0.024 $\mu\text{mol/mL}$** , respectively [3]. Molecular docking studies suggested these esters may exert their action by inhibiting the fungal enzyme **14 α -demethylase** [3].

More recent research (2023) explores hybrid molecules, combining cinnamic acid with sulfonamide moieties. These synthetic derivatives have shown activity against resistant strains of *Enterococcus spp.*, including HLAR (high-level aminoglycoside resistance) and VRE (vancomycin-resistant *Enterococcus*) strains, and demonstrated synergism with conventional antibiotics [4].

Experimental Workflow and Protocols

The research process for **4-Chlorocinnamic acid**, from natural sourcing to application testing, can be visualized as follows. This workflow synthesizes the general methodologies found in the search results [3] [5].



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Here are the general methods for key stages in the research workflow, based on the cited literature [3]:

- **General Synthesis of Ester Derivatives (e.g., Methyl 4-chlorocinnamate):** A solution of **4-chlorocinnamic acid** (0.1 g, 0.547 mmol) in 20 mL of alcohol (e.g., methanol for methyl ester) is prepared. Concentrated sulfuric acid (0.2 mL) is added slowly, and the mixture is refluxed with stirring for 3-24 hours. The reaction is monitored by TLC. After partial solvent evaporation, the product is extracted with ethyl acetate, washed with sodium bicarbonate solution and water, dried with anhydrous sodium sulfate, filtered, and concentrated.
- **Purification (for ester 6):** The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (9:1) eluent system.

- **Structure Identification:** Products are characterized by ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Key Information for Researchers

- **Supplier Information:** **4-Chlorocinnamic acid** is available for research purposes from biochemical suppliers like BioCrick and TargetMol [1] [6].
- **Solution Preparation:** For in vitro assays, the compound can be dissolved in DMSO. Supplier data provides detailed protocols for preparing stock solutions and injection formulations for in vivo studies [2].
- **Research Focus:** Current research is highly focused on synthesizing novel derivatives (especially esters and hybrid molecules) to enhance its antimicrobial and enzyme-inhibiting properties, and to overcome microbial resistance [3] [4].

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References

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To cite this document: Smolecule. [natural source of 4-chlorocinnamic acid Cassia garrettiana].

Smolecule, [2026]. [Online PDF]. Available at:

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